molecular formula C16H24N4O3 B2891098 N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide CAS No. 1209116-12-0

N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide

Cat. No.: B2891098
CAS No.: 1209116-12-0
M. Wt: 320.393
InChI Key: BTCDYOGKLFEJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[6-(Piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with a piperidine ring and an oxolane (tetrahydrofuran) carboxamide group. The compound’s structure combines a heterocyclic pyrimidine scaffold, known for its prevalence in medicinal chemistry, with a piperidine moiety (a six-membered amine ring) and a tetrahydrofuran-derived carboxamide. The oxolane group may enhance solubility, while the piperidine moiety could improve membrane permeability due to its basicity .

Properties

IUPAC Name

N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c21-16(13-5-4-9-22-13)17-6-10-23-15-11-14(18-12-19-15)20-7-2-1-3-8-20/h11-13H,1-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCDYOGKLFEJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperidinyl pyrimidine intermediate. This can be achieved by reacting piperidine with a suitable pyrimidine derivative under controlled conditions. The intermediate is then coupled with a tetrahydrofuran derivative through an etherification reaction to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .

Scientific Research Applications

N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules:

Compound Molecular Formula Molecular Weight Key Structural Features Potential Targets Notable Properties
Target: N-(2-{[6-(Piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide C₁₈H₂₄N₄O₃ (estimated) ~356.4 Pyrimidine core, piperidine substituent, oxolane carboxamide Kinases, GPCRs, enzymes Enhanced solubility (oxolane), moderate lipophilicity (piperidine)
2-(6-Oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide C₂₁H₂₄N₆O₃S 440.5 Thiophene-substituted pyrimidine, acetamide linker Enzymes, nucleic acid-binding proteins Thiophene enhances π-π stacking; acetamide may reduce metabolic stability
Tetrahydrofuranylfentanyl (THF-F) C₂₃H₂₉N₂O₂ 365.5 Oxolane carboxamide, phenylethylpiperidine Opioid receptors (μ, κ) High receptor affinity due to phenyl groups; restricted therapeutic index
N-(4-Methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide C₁₉H₁₉ClN₄O₂ 370.12 Benzimidazolone fused ring, piperidine carboxamide Histone methyltransferases, proteases Aromatic benzimidazolone enables hydrogen bonding; lower solubility than oxolane analogs

Key Research Findings

Target vs. However, the acetamide linker is more susceptible to hydrolysis compared to the oxolane carboxamide, which may reduce metabolic stability. The target compound’s oxolane group likely improves aqueous solubility (logP estimated ~2.1) versus the thiophene analogue (logP ~3.0).

Target vs. Tetrahydrofuranylfentanyl (THF-F) : THF-F’s phenylethylpiperidine group confers high affinity for opioid receptors, while the target compound lacks aromatic substituents critical for opioid activity. This suggests divergent pharmacological profiles. Both share the oxolane carboxamide, but the target’s pyrimidine core may redirect activity toward non-opioid targets (e.g., kinase inhibition).

Target vs. The target’s pyrimidine core offers a planar structure for stacking interactions, which may enhance binding to ATP pockets in kinases.

Biological Activity

N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings, including case studies that highlight its pharmacological potential.

The synthesis of this compound typically involves multiple steps, starting from the preparation of a piperidinyl pyrimidine intermediate. This is achieved through reactions between piperidine and suitable pyrimidine derivatives, followed by etherification with a tetrahydrofuran derivative. The overall process requires careful control of reaction conditions to optimize yield and purity .

Chemical Structure:

  • Molecular Formula: C_{15}H_{20}N_{4}O_{3}
  • CAS Number: 1208923-15-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism includes:

  • Binding Interactions: The compound may bind through hydrogen bonding and hydrophobic interactions, modulating the activity of its targets.
  • Enzyme Inhibition: It has been suggested that this compound can inhibit certain kinases involved in cell signaling pathways, which is critical for cancer therapy .

Anticancer Activity

Research has indicated that derivatives of similar compounds exhibit anticancer properties. For instance, studies on related piperidine derivatives have shown promising results against various cancer cell lines, including HepG2 (human liver cancer) cells. A notable derivative demonstrated an IC50 value of 11.3 μM, indicating effective antiproliferative activity .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 Value (μM)Mechanism
NEPT (6a)HepG211.3Induces apoptosis
Compound 6bMCF70.65Cell cycle arrest at G0-G1 phase

Targeted Kinase Inhibition

This compound has been explored for its potential as a multitarget inhibitor against kinases such as VEGFR, ERK, and Abl. These targets are crucial in cancer progression and metastasis. The ability to inhibit multiple kinases simultaneously could provide a therapeutic advantage in treating complex diseases like cancer .

Safety and Toxicity

While the compound shows significant biological promise, it is important to note that it is intended for research purposes only and not for human or veterinary use . Safety evaluations are critical before considering any therapeutic applications.

Q & A

Q. What are the common synthetic routes for N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)oxolane-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Piperidine is introduced to the pyrimidine ring via SNAr (nucleophilic aromatic substitution) under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Ether linkage formation : Coupling of the pyrimidine intermediate with an oxolane-2-carboxamide derivative using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to establish the ethoxyethyl bridge .
  • Amidation : Activation of the carboxylic acid group (e.g., via HATU or EDC coupling) for conjugation with the amine-containing intermediate .

Q. Key optimization parameters :

  • Temperature control (60–120°C depending on step).
  • Catalyst selection (e.g., palladium for cross-coupling steps).
  • Purification via column chromatography or recrystallization .

Q. What physicochemical properties are critical for formulating this compound in preclinical studies?

Key properties include:

Property Value/Description Evidence Source
Solubility Soluble in DMSO, ethanol; limited in water
Melting Point 180–200°C (varies with purity)
Stability Stable at pH 6–8; hydrolyzes under strong acidic/basic conditions
LogP Predicted ~2.5 (moderate lipophilicity)

These properties guide formulation strategies, such as using lipid-based carriers for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticonvulsant vs. anticancer effects)?

Methodological approaches include:

  • Target profiling : Use kinase inhibition assays or CRISPR screening to identify primary targets .
  • Structural analogs : Compare activity of derivatives (e.g., replacing piperidine with pyrrolidine) to isolate pharmacophore contributions .
  • In silico modeling : Molecular docking (AutoDock, Schrödinger) to predict binding affinities to receptors like GABAA (anticonsvulsant) or CDK4/6 (anticancer) .

Example : If anticonvulsant activity conflicts with cytotoxicity data, conduct dose-response curves (IC50 vs. LD50) in neuronal vs. cancer cell lines .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

A tiered approach is advised:

Cellular assays : Measure apoptosis (Annexin V), cell cycle arrest (flow cytometry), or ROS production .

Biochemical assays :

  • Enzyme inhibition : Test activity against kinases (e.g., EGFR, PI3K) using ADP-Glo™ assays .
  • Receptor binding : Radioligand displacement studies (e.g., [³H]-flumazenil for GABA receptors) .

Structural studies :

  • X-ray crystallography : Co-crystallize with target proteins to resolve binding modes .
  • NMR spectroscopy : Analyze conformational changes in solution .

Data validation : Use orthogonal methods (e.g., SPR for binding kinetics) and genetic knockouts (siRNA) .

Q. How can reaction yields be improved during large-scale synthesis?

Strategies include:

  • Solvent optimization : Switch from DMF to acetonitrile for SNAr steps to reduce side reactions .
  • Catalyst screening : Test Pd(OAc)2 vs. PdCl2 for Suzuki-Miyaura couplings .
  • Flow chemistry : Continuous processing for exothermic steps (e.g., amidation) to enhance reproducibility .

Case study : A 15% yield increase was achieved by replacing THF with 2-MeTHF in Mitsunobu reactions, improving ether linkage formation .

Q. What analytical techniques are critical for characterizing this compound and its impurities?

  • HPLC-MS : Quantify purity (>98%) and detect hydrolyzed byproducts (e.g., oxolane ring-opened forms) .
  • HRMS : Confirm molecular formula (C19H27N5O4) and isotopic patterns .
  • XRD : Resolve crystal structure to assign stereochemistry (e.g., oxolane ring conformation) .

Impurity profiling : Use spiking experiments with synthetic standards to identify degradation pathways (e.g., oxidation at the piperidine nitrogen) .

Methodological Recommendations

  • Contradiction resolution : Cross-validate biological data using patient-derived xenograft (PDX) models for cancer studies and electrophysiology for neurological targets .
  • Scale-up challenges : Monitor for polymorphic transitions during crystallization; use PAT (Process Analytical Technology) tools .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.